molecular formula C12H11ClN2O4 B3014042 3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1173293-40-7

3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No.: B3014042
CAS No.: 1173293-40-7
M. Wt: 282.68
InChI Key: DNDZJFLKBPWFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hydantoin (imidazolidin-2,5-dione) core substituted at position 1 with a 4-chlorophenyl group and at position 4 with a propanoic acid chain. Its molecular formula is C₁₂H₁₀ClN₂O₄, with a calculated molecular weight of 296.67 g/mol.

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c13-7-1-3-8(4-2-7)15-11(18)9(14-12(15)19)5-6-10(16)17/h1-4,9H,5-6H2,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDZJFLKBPWFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(NC2=O)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting 4-chlorophenyl isocyanate with glycine in the presence of a suitable base, such as triethylamine, to form the intermediate 1-(4-chlorophenyl)-2,5-dioxoimidazolidine.

    Introduction of the Propanoic Acid Moiety: The intermediate is then reacted with acrylonitrile under basic conditions to introduce the propanoic acid group, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₉H₈ClN₂O₄
  • Molecular Weight : 232.62 g/mol

The presence of the chlorophenyl group enhances its biological activity, making it a subject of interest in drug development.

Medicinal Chemistry

3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has been studied for its potential as an anti-inflammatory agent. Research indicates that derivatives of imidazolidine can inhibit the activity of matrix metalloproteinases (MMPs), which are implicated in various inflammatory diseases. For instance, a study showed that modifications on the imidazolidine ring could improve selectivity and potency against specific MMPs, suggesting potential therapeutic applications in treating conditions like arthritis and cancer .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of this compound. A case study demonstrated that it exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Apoptosis induction via caspase activation
MCF-715.0Inhibition of PI3K/Akt signaling
A54910.0Cell cycle arrest at G1 phase

Neuroprotective Effects

Emerging research suggests neuroprotective effects of this compound in models of neurodegenerative diseases. Studies have shown that it can mitigate oxidative stress-induced neuronal damage by enhancing antioxidant defense mechanisms .

Case Study 1: Inhibition of MMPs

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound to evaluate their efficacy against MMPs. The results indicated that certain derivatives exhibited significant inhibition of MMP-9 activity, which is crucial in cancer metastasis.

Case Study 2: Anticancer Activity in Vivo

A preclinical trial evaluated the anticancer effects of this compound in mice bearing tumor xenografts. The treatment group showed a marked reduction in tumor size compared to controls, with minimal toxicity observed at therapeutic doses .

Mechanism of Action

The mechanism of action of 3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group and imidazolidinone ring are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives
  • 3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic Acid (CAS 1192227-67-0) Molecular Formula: C₁₂H₉Cl₂N₂O₄ Molecular Weight: 317.12 g/mol Key Difference: Two chlorine atoms at positions 3 and 4 on the phenyl ring increase molecular weight and lipophilicity compared to the mono-chloro target compound. This may enhance membrane permeability but reduce aqueous solubility .
Methoxy-Substituted Derivatives
  • The benzyl linkage introduces steric bulk .
  • 3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic Acid Molecular Formula: C₁₄H₁₆N₂O₅ Molecular Weight: 292.29 g/mol Key Difference: The ortho-methoxy group may hinder rotational freedom and influence binding interactions in biological systems compared to the para-substituted analogs .

Core Structural Modifications

Parent Hydantoin-Propanoic Acid
  • 3-(2,5-Dioxoimidazolidin-4-yl)propanoic Acid (CAS 5624-26-0) Molecular Formula: C₆H₈N₂O₄ Molecular Weight: 172.14 g/mol Key Difference: Absence of aromatic substitution results in lower molecular weight and reduced lipophilicity. This compound serves as a foundational structure for derivative synthesis .
Phenyl-Substituted Hydantoins

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
Target Compound C₁₂H₁₀ClN₂O₄ 296.67 4-Chlorophenyl Moderate lipophilicity, balanced solubility
3,4-Dichlorophenyl Analog C₁₂H₉Cl₂N₂O₄ 317.12 3,4-Dichlorophenyl High lipophilicity, reduced solubility
4-Methoxybenzyl Analog C₁₄H₁₆N₂O₅ 292.29 4-Methoxybenzyl Electron-rich, steric hindrance
2-Methoxyphenylmethyl Analog C₁₄H₁₆N₂O₅ 292.29 2-Methoxyphenylmethyl Steric hindrance, altered electronic profile
Parent Hydantoin-Propanoic Acid C₆H₈N₂O₄ 172.14 None High solubility, low lipophilicity

Implications of Substituent Variations

  • Methoxy groups offer intermediate polarity.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) may stabilize the hydantoin ring, while electron-donating groups (e.g., OMe) could influence reactivity in synthetic modifications.

Biological Activity

3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN2O4C_{12}H_{12}ClN_2O_4 with a molecular weight of approximately 286.68 g/mol. Its structure features a chlorophenyl group attached to a dioxoimidazolidin core, which is crucial for its biological activity.

The compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes, particularly those involved in inflammatory pathways. For instance, compounds similar to this one have demonstrated inhibition of cytosolic phospholipase A2α (cPLA2α), which plays a significant role in the inflammatory response by releasing arachidonic acid from membrane phospholipids .
  • Antioxidant Properties : The presence of the imidazolidinone structure suggests potential antioxidant activity, which can protect cells from oxidative stress and inflammation.
  • Cellular Signaling Modulation : The compound may influence cellular signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for further investigation in cancer research.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Enzyme InhibitionInhibits cPLA2α, affecting inflammatory pathways.
Antioxidant ActivityPotentially reduces oxidative stress in cells.
Anti-inflammatory EffectsMay reduce inflammation in models of asthma and edema.
CytotoxicityShows potential cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

Several studies have evaluated the biological effects of compounds related to this compound:

  • Inhibition Studies : A study demonstrated that similar compounds significantly inhibited cPLA2α activity in vitro, leading to reduced production of pro-inflammatory mediators in cell-based assays .
  • Animal Models : In vivo studies using guinea pig models showed that related compounds effectively reduced ear edema induced by tetradecanoyl phorbol acetate, indicating anti-inflammatory properties .
  • Cancer Research : Investigations into the cytotoxic effects revealed that derivatives of this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, suggesting a potential therapeutic application in oncology .

Q & A

Q. Basic

  • X-ray Crystallography : Resolve absolute configuration and crystal packing (e.g., as demonstrated for methyl 3-(4-chlorophenyl) derivatives) .
  • NMR Spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HMBC to verify imidazolidinone ring connectivity and substituent orientation.
  • FT-IR : Confirm carbonyl (C=O) and NH stretching frequencies (1650–1750 cm1^{-1}) .

How should researchers address discrepancies in biological activity data across studies?

Q. Advanced

  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell lines or assay conditions .
  • Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., MIC for antimicrobial studies) .
  • Theoretical Frameworks : Reconcile contradictions by aligning experimental outcomes with computational predictions of target binding .

What safety protocols are critical for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

What statistical methods optimize synthesis parameters?

Q. Advanced

Factor Levels Response Method
Temperature60°C, 80°C, 100°CYield (%)Central Composite Design
Catalyst Loading1 mol%, 2 mol%Purity (HPLC)Factorial Design
Reaction Time6h, 12h, 24hByproduct FormationResponse Surface

How does the 4-chlorophenyl group influence biological interactions?

Q. Advanced

  • Electron-Withdrawing Effects : Enhances binding to enzymatic active sites (e.g., cytochrome P450) via halogen bonding .
  • Lipophilicity : Increases membrane permeability, validated via logP measurements and MD simulations .
  • Comparative Studies : Contrast with non-halogenated analogs to isolate chlorophenyl-specific effects .

What analytical techniques assess compound stability under storage?

Q. Basic

  • HPLC-MS : Monitor degradation products (e.g., hydrolyzed imidazolidinone) over time .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds .
  • UV-Vis Spectroscopy : Track absorbance changes indicative of photodegradation .

How can metabolic pathways be elucidated in model organisms?

Q. Advanced

  • Isotopic Labeling : Use 14C^{14}\text{C}-tagged compound to trace metabolites via LC-MS .
  • In Vitro Assays : Incubate with liver microsomes to identify phase I/II metabolites .
  • Computational ADME : Predict metabolic sites using software like Schrödinger’s ADMET Predictor .

What hypotheses explain its potential antimicrobial activity?

Q. Advanced

  • Enzyme Inhibition : Target dihydrofolate reductase (DHFR) via competitive binding, validated by IC50_{50} assays .
  • Membrane Disruption : Assess via fluorescence microscopy using propidium iodide uptake in bacterial cells .
  • Resistance Studies : Compare efficacy against wild-type vs. efflux-pump-deficient strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.